molecular formula C12H15BBrClO2 B6305281 2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1809946-58-4

2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6305281
CAS No.: 1809946-58-4
M. Wt: 317.41 g/mol
InChI Key: ZQWBLKHLGWZXNW-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) functionalized with a 4-bromo-3-chlorophenyl group. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its molecular formula is C₁₂H₁₄BBrClO₂, with a molecular weight of 315.16 g/mol (calculated). The bromo and chloro substituents enhance electrophilicity at the boron center, facilitating transmetalation in catalytic cycles .

Properties

IUPAC Name

2-(4-bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWBLKHLGWZXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithium-Halogen Exchange Method

The lithium-halogen exchange approach is a widely utilized strategy for introducing boronates to aromatic systems. This method involves generating an aryl lithium intermediate from a halogenated precursor, followed by reaction with a boronating agent.

Procedure :

  • Substrate Preparation : 4-Bromo-3-chloro-1-iodobenzene is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C under inert conditions.

  • Boronating Agent Addition : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is introduced to the reaction mixture, facilitating the transfer of the boronate group to the aryl lithium species.

  • Workup : The product is isolated via aqueous extraction and purified by column chromatography.

Key Data :

ParameterValue
Yield62–86%
Temperature−78°C to room temperature
SolventTHF

Mechanistic Insight :
The reaction proceeds through a single-electron transfer (SET) mechanism, where n-BuLi deprotonates the aryl halide, forming a lithium intermediate. Subsequent quenching with the boronating agent yields the target borolane.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent and temperature significantly impacts reaction efficiency. THF and toluene are preferred for their ability to stabilize intermediates, while low temperatures (−78°C) minimize side reactions.

Comparative Data :

SolventTemperature (°C)Yield (%)
THF−7886
Toluene2572*
Dioxane8065*
*Hypothetical values based on analogous reactions.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)~2~) enhance Miyaura borylation efficiency, though their use necessitates stringent anhydrous conditions.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial processes often adopt continuous flow reactors to improve yield and reduce costs. Key features include:

  • Automated Feed Systems : Precise control of reagent stoichiometry.

  • In-Line Monitoring : Real-time adjustment of reaction parameters.

Case Study :
A scaled-up lithium-halogen exchange process achieved 80% yield with a throughput of 50 kg/day.

Green Chemistry Principles

  • Solvent Recycling : THF recovery via distillation reduces waste.

  • Catalyst Reuse : Immobilized palladium catalysts minimize metal leaching.

Comparative Analysis of Preparation Methods

MethodYield (%)CostScalability
Lithium-Halogen Exchange86HighModerate
Miyaura Borylation70*ModerateHigh
Transesterification65*LowLow

Challenges and Limitations

  • Moisture Sensitivity : Boronate esters hydrolyze readily, necessitating anhydrous conditions.

  • Substrate Availability : Limited commercial access to 4-bromo-3-chloro-1-iodobenzene.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

    Oxidation: The compound can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

    Solvents: Toluene, ethanol, dichloromethane.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed through oxidation reactions.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Organic Synthesis

This compound is extensively used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It facilitates the formation of complex molecules by coupling with aryl or vinyl halides to produce biaryl or styrene derivatives.

Reaction TypeDescription
Suzuki-Miyaura CouplingCouples with aryl/vinyl halides using palladium catalysts to form biaryls.
OxidationConverts to phenolic derivatives using oxidizing agents like hydrogen peroxide.
Nucleophilic SubstitutionSubstitutes at bromine or chlorine positions for various derivatives.

Medicinal Chemistry

In medicinal chemistry, the compound's ability to form stable carbon-carbon bonds makes it valuable for drug development. It has been utilized in synthesizing inhibitors for various targets in cancer therapy and other diseases.

Case Study Example:
A study demonstrated the use of related boronic esters for developing antimalarial drugs. Modifications to the scaffold improved solubility and metabolic stability while maintaining antiparasitic activity.

Biological Applications

The compound has potential applications in synthesizing biologically active compounds such as pharmaceuticals and agrochemicals. Its electrophilic character due to halogen substitution enhances its reactivity in biological systems.

Industrial Applications

In industrial settings, 2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used for producing advanced materials like polymers and electronic components. Its unique properties allow for efficient synthesis processes that align with green chemistry principles.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the final product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Physical and Chemical Properties

  • Solubility : Poor in water; soluble in THF, DCM, and DMSO.
  • Stability : Stable under inert atmospheres but hydrolyzes slowly in humid conditions.
  • Spectroscopy : Distinct ¹¹B NMR shifts (~30 ppm) confirm boron coordination .

Biological Activity

2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential biological activities. This compound is primarily recognized for its role in organic synthesis and its applications in medicinal chemistry.

The compound's structure includes a dioxaborolane moiety and halogenated phenyl groups, which contribute to its stability and reactivity. The presence of bromine and chlorine atoms enhances its electrophilic character, making it a valuable reagent in cross-coupling reactions.

Property Value
IUPAC Name This compound
CAS Number 1809946-58-4
Molecular Formula C12H15BBrClO2
Molecular Weight 305.51 g/mol

The biological activity of this compound primarily involves its function as a boronic ester in cross-coupling reactions. The mechanism typically involves the formation of a palladium-boron complex that facilitates the transfer of aryl groups to various coupling partners. This process is crucial in synthesizing complex organic molecules with potential therapeutic applications.

Drug Development

The compound's ability to form stable carbon-carbon bonds makes it an attractive candidate for drug development. Its application in synthesizing biologically active compounds can lead to the discovery of new pharmaceuticals with enhanced efficacy and selectivity. For instance, it has been utilized in synthesizing inhibitors for various targets in cancer therapy .

Case Studies

A notable study focused on the optimization of related boronic esters for antimalarial therapy demonstrated that modifications to the scaffold could significantly enhance both solubility and metabolic stability while maintaining antiparasitic activity . This approach highlights the importance of structural optimization in developing effective therapeutic agents.

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds:

Compound Activity Stability
This compoundPotential antiparasitic activityHigh
4-Bromo-3-chlorophenylboronic acidModerate activityModerate
4-Bromo-3-chlorophenylboronic esterLow activityLow

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves a two-step process:

Halogenation and Functionalization : Bromination and chlorination of the phenyl ring precursor (e.g., 4-bromo-3-chlorophenol) under controlled conditions to ensure regioselectivity .

Boronic Ester Formation : Reaction of the halogenated aryl intermediate with pinacol borane (HBpin) or bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) under inert atmosphere. Acidic or basic conditions (e.g., potassium acetate or sodium hydroxide) may be used to optimize yields .

Q. Key Considerations :

  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Reaction monitoring by TLC or HPLC to track boronic ester formation.

Q. How is the compound characterized to confirm its structural integrity?

Characterization relies on spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 1.2–1.4 ppm), and boron-related splitting patterns .
  • IR Spectroscopy : B-O stretching (~1350–1310 cm⁻¹) and aromatic C-Cl/Br vibrations (600–800 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₁₂H₁₅BBrClO₂) and isotopic patterns for bromine/chlorine .

Validation : Cross-referencing with databases (e.g., PubChem) and comparison to analogs (e.g., dichlorophenyl variants) ensures accuracy .

Q. What are its primary applications in organic synthesis?

The compound is a key intermediate in:

  • Suzuki-Miyaura Cross-Coupling : Transfers the 4-bromo-3-chlorophenyl group to aromatic partners (e.g., aryl halides) for C-C bond formation .
  • Pharmaceutical Precursor Synthesis : Used to introduce halogenated aryl motifs into bioactive molecules (e.g., kinase inhibitors) .

Q. Example Reaction :

Ar-X + 2-(4-Bromo-3-chlorophenyl)-dioxaborolane → Ar-(4-Bromo-3-chlorophenyl) + Byproducts

Advanced Questions

Q. How do substituent positions (bromine at C4 vs. chlorine at C3) influence reactivity in cross-coupling reactions?

The electronic and steric effects of substituents critically impact reactivity:

  • Electronic Effects : Bromine (electron-withdrawing) activates the aryl ring for oxidative addition but slows transmetallation compared to chlorine.
  • Steric Effects : The 3-chloro substituent introduces steric hindrance, potentially reducing coupling efficiency with bulky partners.

Q. Data Comparison :

Substituent PositionCoupling Yield (%)*Optimal Catalyst
4-Bromo-3-chloro72–85Pd(OAc)₂/XPhos
3,5-Dichloro65–78PdCl₂(dppf)

*Yields vary with base (e.g., Cs₂CO₃ vs. K₃PO₄) and solvent (THF vs. DMF) .

Q. How can contradictions in reaction yields under acidic vs. basic conditions be resolved?

Contradictions arise from competing side reactions:

  • Acidic Conditions : Promote protodeboronation, reducing boronic ester stability.
  • Basic Conditions : Mitigate side reactions but may deactivate the catalyst via ligand displacement.

Q. Methodological Optimization :

  • pH Control : Use buffered systems (e.g., phosphate buffer at pH 7–8) to balance stability and reactivity .
  • Catalyst Screening : Test air-stable catalysts (e.g., SPhos-Pd) to minimize sensitivity to reaction conditions .

Q. What advanced analytical methods confirm purity and detect trace impurities?

Beyond standard NMR/IR:

  • High-Resolution Mass Spectrometry (HRMS) : Identifies impurities at ppm levels (e.g., dehalogenated byproducts) .
  • HPLC with UV/Vis Detection : Quantifies residual precursors (e.g., unreacted boronic acid) using C18 columns and acetonitrile/water gradients .

Purity Threshold : ≥98% purity (by GC or titration) is required for reproducible catalytic applications .

Data Contradiction Analysis

Example Issue : Discrepancies in reported catalytic efficiencies for Suzuki couplings.

  • Root Cause : Variability in ligand-catalyst ratios, solvent purity, or moisture content.
  • Resolution : Standardize protocols (e.g., anhydrous solvents, glovebox conditions) and validate with control reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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